molecular formula C14H18N2O2S B2853729 N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 1904421-41-5

N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2853729
CAS RN: 1904421-41-5
M. Wt: 278.37
InChI Key: DJRXDOASEDLDEH-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as CCT244747, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have promising effects in cancer treatment, specifically in the inhibition of cell proliferation and induction of apoptosis.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves inhibition of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and is overexpressed in many cancer cells. By inhibiting PARP, N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can cause DNA damage and ultimately induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can cause a decrease in cell proliferation and an increase in apoptosis in cancer cells. Additionally, it has been shown to enhance the effectiveness of other cancer treatments. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is its potential as a cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines and inducing apoptosis. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide. One direction is to further investigate its potential as a cancer treatment, including its effectiveness in combination with other treatments. Another direction is to study its potential for other therapeutic applications, such as in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves several steps. The first step is the reaction of 2-bromo-3-nitropyridine with cyclopropylmethylamine to form N-cyclopropylmethyl-2-bromo-3-nitropyridin-4-amine. This compound is then reacted with sodium thiophenolate to form N-cyclopropylmethyl-2-(tetrahydrothiophen-3-yl)oxy-3-nitropyridin-4-amine. Finally, reduction of the nitro group with palladium and hydrogen gas yields N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide.

Scientific Research Applications

N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Studies have also suggested that N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide may enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c17-13(16-8-10-3-4-10)12-2-1-6-15-14(12)18-11-5-7-19-9-11/h1-2,6,10-11H,3-5,7-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRXDOASEDLDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(N=CC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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